An In-Depth Technical Guide to Bromoacetamido-PEG5-DOTA: A Versatile Linker for Targeted Radiopharmaceuticals
An In-Depth Technical Guide to Bromoacetamido-PEG5-DOTA: A Versatile Linker for Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG5-DOTA is a heterobifunctional linker that has emerged as a critical tool in the development of targeted radiopharmaceuticals and other bioconjugates. Its unique tripartite structure, consisting of a thiol-reactive bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a robust metal chelating agent (DOTA), offers a powerful platform for the precise delivery of diagnostic and therapeutic agents. This guide provides a comprehensive overview of the core properties, applications, and methodologies associated with Bromoacetamido-PEG5-DOTA, enabling researchers to effectively harness its potential in their drug development endeavors.
Core Concepts and Chemical Properties
Bromoacetamido-PEG5-DOTA is a molecule meticulously designed for bioconjugation, featuring three key functional domains:
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Bromoacetamide Group: This functional group provides a reactive site for the covalent attachment of the linker to biomolecules containing free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. The bromoacetyl group reacts with thiols via a nucleophilic substitution reaction to form a stable thioether bond.[1]
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PEG5 Spacer: The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene (B1197577) glycol units, imparts several advantageous properties. It increases the hydrophilicity and solubility of the conjugate in aqueous media, which is often crucial for in vivo applications.[2] Furthermore, the PEG linker can improve the pharmacokinetic profile of the conjugated biomolecule by increasing its hydrodynamic volume, potentially reducing renal clearance and extending its circulation half-life.[3]
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DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Chelator: DOTA is a highly efficient and versatile chelating agent known for its ability to form stable complexes with a variety of metal ions.[3] This makes it an ideal moiety for radiolabeling with medically relevant radionuclides, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Bromoacetamido-PEG5-DOTA is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₅BrN₆O₁₃ | [2] |
| Molecular Weight | 787.7 g/mol | [2][6] |
| CAS Number | 2353410-19-0 | [2][7] |
| Purity | Typically ≥95% or ≥98% | [2][6] |
| Solubility | Soluble in water, DMSO, and DMF | [2] |
| Storage Conditions | -20°C | [2][6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Bromoacetamido-PEG5-DOTA: bioconjugation to a thiol-containing biomolecule and subsequent radiolabeling.
Bioconjugation of a Thiol-Containing Protein with Bromoacetamido-PEG5-DOTA
This protocol outlines a general procedure for the conjugation of a protein (e.g., an antibody or antibody fragment) containing a free cysteine residue with Bromoacetamido-PEG5-DOTA.
Materials:
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Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
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Bromoacetamido-PEG5-DOTA
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Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
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Reducing agent (optional, e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))
-
Reaction buffer: Phosphate buffer (50-100 mM), Tris buffer, or HEPES buffer, pH 7.0-7.5
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Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
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If the protein's disulfide bonds need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP.[8]
-
If DTT is used, it must be removed by dialysis or desalting column before proceeding, as it will compete for the bromoacetamide reagent. TCEP generally does not require removal before conjugation with iodoacetamides or bromoacetamides.[8]
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The final protein concentration should be in the range of 50-100 µM in the chosen reaction buffer.[8]
-
-
Bromoacetamido-PEG5-DOTA Solution Preparation:
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Immediately before use, prepare a stock solution of Bromoacetamido-PEG5-DOTA in DMSO or DMF at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Bromoacetamido-PEG5-DOTA stock solution to the protein solution.[8]
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8]
-
To minimize the oxidation of free thiols, it is advisable to perform the reaction in a deoxygenated environment (e.g., under an inert atmosphere of nitrogen or argon).[8]
-
-
Purification of the Conjugate:
-
Remove the unreacted Bromoacetamido-PEG5-DOTA and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting DOTA-PEG5-conjugated protein using techniques such as mass spectrometry to confirm the conjugation and determine the linker-to-protein ratio.
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Radiolabeling of DOTA-PEG5-Conjugated Biomolecule with Gallium-68 (⁶⁸Ga)
This protocol describes the radiolabeling of the DOTA-functionalized biomolecule with ⁶⁸Ga for PET imaging applications.
Materials:
-
DOTA-PEG5-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.0-4.5)
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Cation-exchange cartridge (e.g., SCX)
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5 M NaCl solution (acidified)
-
Sterile water for injection
-
Reaction vial (metal-free)
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elution and Purification of ⁶⁸Ga:
-
Radiolabeling Reaction:
-
Purification of the Radiolabeled Conjugate:
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical yield should typically be >95%.[12]
-
Radiolabeling of DOTA-PEG5-Conjugated Biomolecule with Lutetium-177 (¹⁷⁷Lu)
This protocol details the radiolabeling of the DOTA-functionalized biomolecule with ¹⁷⁷Lu for targeted radionuclide therapy.
Materials:
-
DOTA-PEG5-conjugated biomolecule
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (0.5 M, pH 5.0-5.5)
-
Sterile water for injection
-
Reaction vial (metal-free)
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity of the ¹⁷⁷Lu-labeled conjugate using radio-TLC or radio-HPLC. A radiochemical yield of >99% is often achievable.[13]
-
Applications and Mechanisms of Action
The primary application of Bromoacetamido-PEG5-DOTA is in the construction of targeted radiopharmaceuticals for both diagnostic imaging and therapy.[3] By conjugating this linker to a targeting moiety, such as a monoclonal antibody or a peptide that specifically binds to a receptor overexpressed on cancer cells, a highly targeted agent can be created.
Targeted Radionuclide Therapy
When chelated with a therapeutic radionuclide like ¹⁷⁷Lu, the resulting radiopharmaceutical can be administered systemically. The targeting molecule guides the radiopharmaceutical to the tumor site, where the emitted beta particles can induce DNA damage and subsequent cell death in the cancer cells, while minimizing damage to surrounding healthy tissues.[15]
Positron Emission Tomography (PET) Imaging
For diagnostic purposes, the DOTA moiety can be chelated with a positron-emitting radionuclide such as ⁶⁸Ga. The resulting PET tracer allows for the non-invasive visualization and quantification of the target receptor expression in vivo, which can be used for patient selection, treatment planning, and monitoring the response to therapy.[16]
Visualizations
Experimental Workflow
References
- 1. openmedscience.com [openmedscience.com]
- 2. Bromoacetamido-PEG-DOTA | AxisPharm [axispharm.com]
- 3. Targeting Cancer Cells With Radiopharmaceuticals | Dana-Farber Cancer Institute [dana-farber.org]
- 4. youtube.com [youtube.com]
- 5. Advances in radiopharmaceuticals for cancer radiotheranostics: CCK2R targeting as a paradigm for translational innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleusrad.com [nucleusrad.com]
- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The use of radiopharmaceuticals in targeted cancer therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
